molecular formula C14H12FNO B3842209 N-(2-fluorophenyl)-2-phenylacetamide CAS No. 5215-26-9

N-(2-fluorophenyl)-2-phenylacetamide

Cat. No. B3842209
CAS RN: 5215-26-9
M. Wt: 229.25 g/mol
InChI Key: DKSLNHVRCOUVSJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-phenylacetamide, also known as N-phenyl-2-(2-fluorophenyl) acetamide, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-phenylacetamide is not fully understood, but it is believed to act through the modulation of the activity of neurotransmitters and ion channels in the central nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons, leading to a reduction in neuronal excitability and pain perception.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-phenylacetamide has been shown to exert a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and to increase the production of endogenous opioids, leading to a reduction in pain and inflammation. It has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, leading to a reduction in seizure activity.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-phenylacetamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, it also has some limitations, including its limited solubility in water and organic solvents, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several potential future directions for the study of N-(2-fluorophenyl)-2-phenylacetamide. One area of research is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity for specific targets. Another area of research is the investigation of the potential use of N-(2-fluorophenyl)-2-phenylacetamide in the treatment of other neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-fluorophenyl)-2-phenylacetamide and to identify potential side effects and safety concerns.

Scientific Research Applications

N-(2-fluorophenyl)-2-phenylacetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.

properties

IUPAC Name

N-(2-fluorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSLNHVRCOUVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336377
Record name N-(2-fluorophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-phenylacetamide

CAS RN

5215-26-9
Record name N-(2-fluorophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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